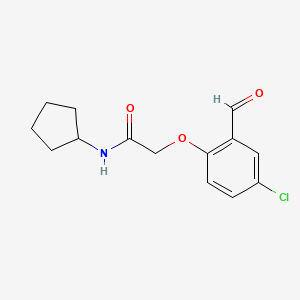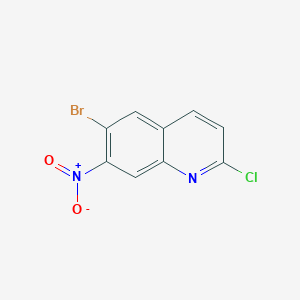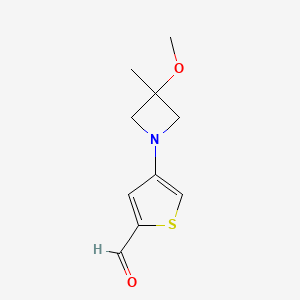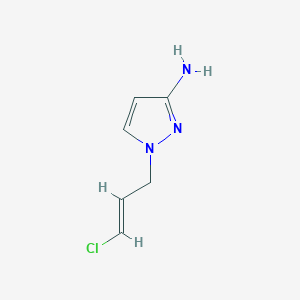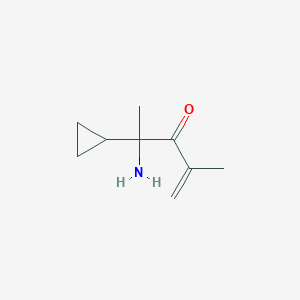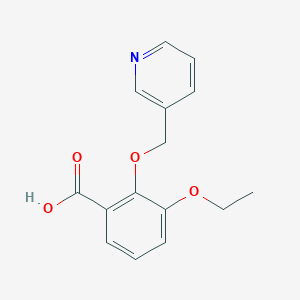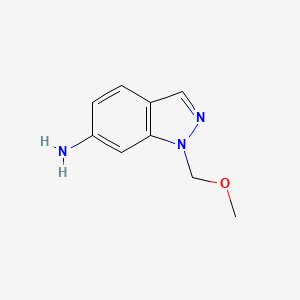
2,6-Dichlorobenzamidoxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorobenzamidoxime hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with an amidoxime group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzamidoxime hydrochloride typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions to introduce the amidoxime group. One common method includes the following steps:
Hydrolysis and Nitrilation: The chlorinated product undergoes hydrolysis and nitrilation in the presence of an acidic solvent and zinc chloride under heating reflux conditions to form 2,6-dichlorobenzaldehyde.
Amidoxime Formation: The final step involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzamidoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Scientific Research Applications
2,6-Dichlorobenzamidoxime hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzamidoxime hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amidoxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
Comparison with Similar Compounds
2,6-Dichlorobenzamidoxime hydrochloride can be compared with other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique arrangement of chlorine atoms and the amidoxime group in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
2595-52-0 |
|---|---|
Molecular Formula |
C7H7Cl3N2O |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,6-dichloro-N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-4-2-1-3-5(9)6(4)7(10)11-12;/h1-3,12H,(H2,10,11);1H |
InChI Key |
FQSNZBSZVFWEFW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)
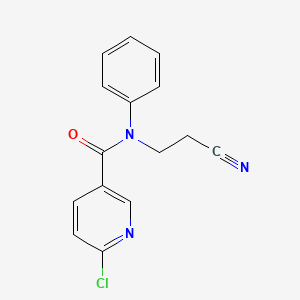
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
amine](/img/structure/B13169010.png)
